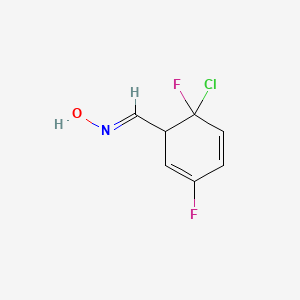
(3E)-2,2-DIFLUORO-4-PHENYLBUT-3-ENOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-2,2-DIFLUORO-4-PHENYLBUT-3-ENOIC ACID is an organic compound characterized by the presence of two fluorine atoms, a phenyl group, and a butenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-2,2-DIFLUORO-4-PHENYLBUT-3-ENOIC ACID typically involves the use of fluorinated reagents and specific reaction conditions to introduce the difluoro and phenyl groups. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction utilizes organoboron reagents and palladium catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-2,2-DIFLUORO-4-PHENYLBUT-3-ENOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The phenyl and difluoro groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
(3E)-2,2-DIFLUORO-4-PHENYLBUT-3-ENOIC ACID has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which (3E)-2,2-DIFLUORO-4-PHENYLBUT-3-ENOIC ACID exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors, leading to changes in biochemical processes. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3E)-2,2-DIFLUORO-4-PHENYLBUT-3-ENOIC ACID include other fluorinated organic acids and phenyl-substituted alkenes. Examples include:
- 2,2-Difluoro-3-phenylpropanoic acid
- 4-Phenylbut-3-enoic acid
- 2,2-Difluoro-4-methylbut-3-enoic acid
Uniqueness
What sets this compound apart is the combination of the difluoro and phenyl groups, which confer unique chemical and physical properties. These features make it particularly useful in applications requiring high stability and specific reactivity .
Propriétés
IUPAC Name |
(E)-2,2-difluoro-4-phenylbut-3-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-10(12,9(13)14)7-6-8-4-2-1-3-5-8/h1-7H,(H,13,14)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWGCXCJDVFPEN-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-N-cyclohexyl-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanamide](/img/structure/B2906256.png)

![3-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-[1-[3-(trifluoromethyl)phenyl]ethyl]butanamide](/img/structure/B2906260.png)
![1-(4-fluorophenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2906261.png)
![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]propanoic acid](/img/structure/B2906262.png)
![3,4,5,6-tetrachloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2906263.png)



![N-(2,4-dimethylphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2906273.png)
![N-(1-cyanocyclohexyl)-2-[(4,5-dithiophen-2-yl-1H-imidazol-2-yl)sulfanyl]propanamide](/img/structure/B2906274.png)


![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-methylpropanamide](/img/structure/B2906280.png)
